
6-Oxohex-4-enoic acid
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Overview
Description
6-Oxohex-4-enoic acid is a six-carbon unsaturated carboxylic acid characterized by a ketone group at position 6 and a double bond at position 4 (Figure 1). Its IUPAC name reflects the conjugated system of the enone (α,β-unsaturated ketone) and the terminal carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxohex-4-enoic acid can be achieved through various methods. One common approach involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of carboxylic acid synthesis apply. These include the oxidation of corresponding alcohols or aldehydes and the hydrolysis of nitriles or esters .
Chemical Reactions Analysis
Types of Reactions
6-Oxohex-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-hydroxyhex-4-enoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Hex-4-enoic acid.
Reduction: 6-Hydroxyhex-4-enoic acid.
Substitution: Various substituted hex-4-enoic acids depending on the reagent used.
Scientific Research Applications
Scientific Research Applications
6-Oxohex-4-enoic acid serves as a crucial reagent and building block in various scientific disciplines.
- Chemistry: In organic synthesis, it is utilized to construct complex molecules. Its keto and alkene groups enable it to undergo a wide array of reactions such as oxidation, reduction, and substitution, leading to the creation of diverse chemical compounds.
- Biology: The compound is investigated for its interactions with biomolecules and its potential biological activities. Research explores its role in biochemical pathways and its effects on biological systems.
- Medicine: There is ongoing research into the therapeutic potential of this compound, including its possible use as a precursor in drug development. Its unique structure allows for the creation of novel pharmaceutical compounds. One study describes the synthesis of 6-aryl-4-oxohexanoic acids and their effects on eicosanoid .
- Industrial Applications: It functions as an intermediate in the synthesis of other compounds and in the production of fine chemicals, highlighting its importance in industrial chemistry.
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Bacterial Degradation of Catechols:
- In studies of bacterial degradation pathways, this compound and similar compounds have been identified as metabolites in the breakdown of catechols by Pseudomonas species .
- Specifically, 2-oxohex-4-enoic acid is produced during the meta ring-fission of 4-methylcatechol .
- These oxoenoic acids are significant intermediates in the conversion of catechols into hydroxyoxo acids .
- Synthesis of 6-Aryl-4-oxohexanoic acids:
-
Oxidative Truncation of Ether Phospholipids:
- Oxidatively truncated ether phospholipids, including those containing oxoenoic acid moieties, are generated during the oxidation of low-density lipoproteins (LDL) .
- These compounds can act as ligands for scavenger receptors, influencing macrophage activity and potentially contributing to inflammatory processes .
Potential Therapeutic Applications
Research indicates that derivatives and related compounds of this compound may have therapeutic potential.
- Anti-inflammatory Activity: 6-Aryl-4-oxohexanoic acids have demonstrated anti-inflammatory effects, suggesting their possible use in treating inflammatory conditions .
- Modulation of Oxidative Stress: As a product of oxidative processes, this compound and its derivatives may play a role in modulating oxidative stress and related diseases .
- Drug Development: The compound's unique structure makes it a promising precursor for synthesizing novel drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 6-oxohex-4-enoic acid involves its ability to act as a Bronsted acid, donating protons to acceptor molecules. This property is crucial in various chemical reactions, including catalysis and organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Key Structural Features :
- Molecular formula: C₆H₈O₃ (base structure without substituents).
- Functional groups: Carboxylic acid (-COOH), ketone (C=O), and conjugated double bond (C=C).
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The following compounds share the hex-4-enoic acid backbone but differ in substituents and functional groups, influencing their chemical and physical properties:
Table 1: Structural Comparison of 6-Oxohex-4-enoic Acid and Analogs
Aromatic Derivatives
- (4Z)-6-Oxo-6-phenylhex-4-enoic acid: The phenyl group enhances lipophilicity, making it more suitable for applications in hydrophobic environments (e.g., lipid membranes in drug delivery). The aromatic ring may also participate in π-π stacking interactions, relevant in materials science .
- This property is valuable in photochemical studies or as a chromophore .
Heterocyclic Modifications
- Thiazolidinone-containing analog: The thiazolidinone ring introduces sulfur and nitrogen atoms, which can enhance hydrogen-bonding capacity and biological activity. Such derivatives are common in pharmaceuticals (e.g., antidiabetic agents) .
Steric and Electronic Effects
- Electron-withdrawing groups (e.g., ketones, thioxo) increase the electrophilicity of the α,β-unsaturated system, favoring Michael addition reactions .
Properties
CAS No. |
82934-89-2 |
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Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
6-oxohex-4-enoic acid |
InChI |
InChI=1S/C6H8O3/c7-5-3-1-2-4-6(8)9/h1,3,5H,2,4H2,(H,8,9) |
InChI Key |
HQVMCJCRIZSIFE-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C=CC=O |
Origin of Product |
United States |
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